molecular formula C7H11N3 B13579394 6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

Cat. No.: B13579394
M. Wt: 137.18 g/mol
InChI Key: YCOVRCITPNPDDS-UHFFFAOYSA-N
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Description

6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-diaminopyridine with methylating agents under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazo[4,5-c]pyridine core.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced imidazo[4,5-c]pyridine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methyl group or the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with hydrogenated imidazole or pyridine rings.

    Substitution: Alkylated or acylated derivatives depending on the substituents used.

Scientific Research Applications

6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent against various bacterial and fungal strains.

    Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The biological activity of 6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is primarily due to its ability to interact with various molecular targets. It can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, its antimicrobial activity is attributed to the inhibition of bacterial enzymes involved in cell wall synthesis.

Comparison with Similar Compounds

6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine can be compared with other imidazo[4,5-c]pyridine derivatives, such as:

    1-methyl-6-(trifluoromethyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine: Known for its enhanced biological activity due to the presence of the trifluoromethyl group.

    2-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine: Exhibits different pharmacological profiles due to the phenyl substitution.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

6-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

InChI

InChI=1S/C7H11N3/c1-5-2-6-7(3-8-5)10-4-9-6/h4-5,8H,2-3H2,1H3,(H,9,10)

InChI Key

YCOVRCITPNPDDS-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(CN1)NC=N2

Origin of Product

United States

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